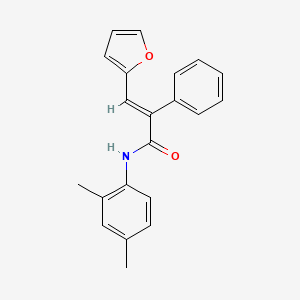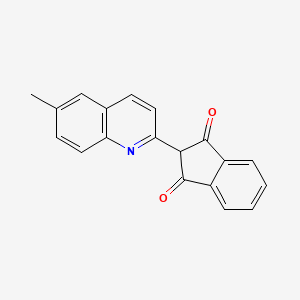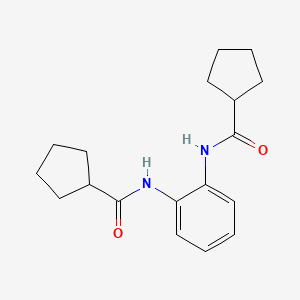![molecular formula C14H19NO3 B5781270 1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)
1-[(3-methoxyphenoxy)acetyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-methoxyphenoxy)acetyl]piperidine, commonly known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPAC belongs to the family of piperidine derivatives and has shown promising results in various preclinical studies.
Applications De Recherche Scientifique
MPAC has been studied for its potential applications in various areas of medicinal chemistry, including neuroprotection, anti-inflammatory, and anticancer activities. In preclinical studies, MPAC has shown promising results in protecting neurons from oxidative stress-induced damage and reducing inflammation in various animal models. Additionally, MPAC has demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Mécanisme D'action
The exact mechanism of action of MPAC is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. MPAC has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, MPAC has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
MPAC has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of various antioxidant enzymes, including superoxide dismutase and catalase, which are involved in the regulation of oxidative stress. Additionally, MPAC has been shown to reduce the levels of various pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPAC is its potent activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. Additionally, MPAC has shown neuroprotective and anti-inflammatory activities, which could be useful in the treatment of various neurological disorders. However, one of the limitations of MPAC is its low solubility in water, which could make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on MPAC. One of the areas of interest is the development of more potent and selective derivatives of MPAC for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of MPAC and its potential interactions with other signaling pathways in the cell. Moreover, the in vivo efficacy and safety of MPAC need to be evaluated in animal models and clinical trials to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, MPAC is a promising compound with potential applications in various areas of medicinal chemistry. The synthesis of MPAC involves the reaction of 3-methoxyphenol with acetyl chloride in the presence of a base to form 3-methoxyphenyl acetate, which is then reacted with piperidine in the presence of a catalyst to yield MPAC. MPAC has shown potent activity against various cancer cell lines, neuroprotective and anti-inflammatory activities, and has potential for the development of therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of MPAC involves the reaction of 3-methoxyphenol with acetyl chloride in the presence of a base to form 3-methoxyphenyl acetate. This intermediate is then reacted with piperidine in the presence of a catalyst to yield MPAC. The overall yield of the synthesis process is around 50%, and the purity of the compound can be improved by recrystallization.
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-6-5-7-13(10-12)18-11-14(16)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXPEAQXIAGRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)





![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)

